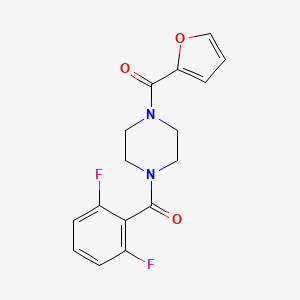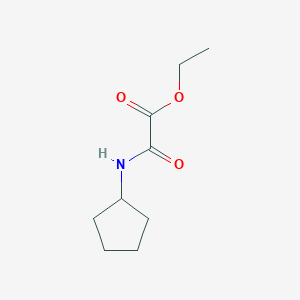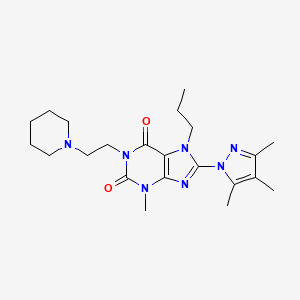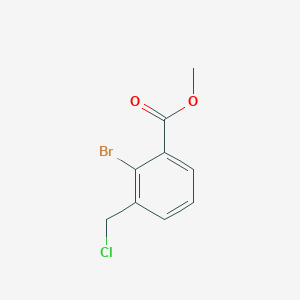![molecular formula C16H16F2N4O B2871000 ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,6-difluorophenyl)methanone CAS No. 2176069-23-9](/img/structure/B2871000.png)
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,6-difluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several functional groups, including a 1,2,4-triazole, a bicyclic octane, and a difluorophenyl group. The 1,2,4-triazole is a type of heterocyclic compound that often exhibits pharmacological properties . The bicyclic octane could potentially contribute to the compound’s lipophilicity, which could affect its pharmacokinetics. The difluorophenyl group is a common motif in medicinal chemistry, known for its ability to form stable interactions with biological targets .
Molecular Structure Analysis
The molecular structure of the compound, as indicated by its name, is quite complex. It contains a bicyclic octane ring fused to a 1,2,4-triazole ring, with a difluorophenyl group attached via a methanone linker. This suggests that the compound could have interesting stereochemical properties, as the bicyclic structure could potentially exist in multiple conformations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For this compound, the presence of the 1,2,4-triazole and difluorophenyl groups suggest that it might have significant polarity and potential for hydrogen bonding, which could affect properties like solubility and stability .Scientific Research Applications
Antifungal Properties
This compound exhibits promising antifungal activity due to its structural features. Researchers have explored its efficacy against various fungal pathogens, including Candida species and Aspergillus. Mechanistic studies suggest that it interferes with fungal cell wall synthesis or disrupts membrane integrity, making it a potential candidate for antifungal drug development .
Neurological Disorders
The bicyclic structure of this compound suggests potential interactions with neurotransmitter receptors. Studies have investigated its effects on GABAergic and glutamatergic systems, indicating possible applications in neurological disorders such as epilepsy, anxiety, and depression. Further research is needed to elucidate its precise mechanisms and therapeutic potential .
Antibacterial Activity
The presence of the triazole ring and difluorophenyl group suggests antibacterial properties. Researchers have evaluated its antibacterial effects against Gram-positive and Gram-negative bacteria. It may serve as a lead compound for developing novel antibiotics or antimicrobial agents .
Anticancer Potential
Although limited, some studies have explored the cytotoxic effects of this compound on cancer cell lines. Its unique structure warrants further investigation into its potential as an anticancer agent. Researchers are interested in understanding its mode of action and optimizing its activity .
Coordination Chemistry
Given its chelating properties, this compound can form stable complexes with transition metal ions. Researchers have studied its coordination behavior and potential applications in catalysis, luminescence, and materials science. Its ability to bind to metal centers opens up diverse avenues for exploration .
Molecular Orbital Studies
Theoretical studies using quantum chemical methods have investigated the electronic structure and vibrational properties of this compound. Insights from molecular orbital calculations can guide its applications in materials science, including organic electronics and sensors .
Future Directions
properties
IUPAC Name |
(2,6-difluorophenyl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O/c17-13-2-1-3-14(18)15(13)16(23)22-10-4-5-11(22)7-12(6-10)21-9-19-8-20-21/h1-3,8-12H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOJUCSESPWIDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=C(C=CC=C3F)F)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chlorophenyl)methyl]-2-[4-(3,4-difluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2870917.png)
![(4-Bromothiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2870919.png)

![({3-Oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}methyl)triphenylphosphanium chloride](/img/structure/B2870922.png)

![6-(3-Fluorophenyl)-2-[1-(quinoxaline-6-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2870928.png)


![(1R,5S)-N-(tert-butyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2870934.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2870935.png)
![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2870937.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
